molecular formula C19H24N2O B2621569 N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopentanecarboxamide CAS No. 852138-02-4

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2621569
CAS No.: 852138-02-4
M. Wt: 296.414
InChI Key: QNCBCPQFJLQXKZ-UHFFFAOYSA-N
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Description

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopentanecarboxamide is a synthetic organic compound that belongs to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopentanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the carbazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, hypervalent iodine compounds, and selenium dioxide under mild to moderate conditions.

    Reduction: Sodium borohydride and lithium aluminum hydride under anhydrous conditions.

    Substitution: Alkyl halides and acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Carbazole derivatives with oxygenated functional groups.

    Reduction: Fully saturated analogs of the original compound.

    Substitution: Functionalized carbazole derivatives with various substituents.

Scientific Research Applications

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopentanecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to DNA: The carbazole moiety can intercalate into DNA, disrupting its structure and function.

    Inhibit Enzymes: The compound can inhibit key enzymes involved in cellular processes, such as topoisomerases and kinases.

    Modulate Signaling Pathways: The compound can affect various signaling pathways, including those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic acid: A structurally related compound with a carboxylic acid group instead of a cyclopentanecarboxamide group.

    N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiophene-2-carboxamide: A similar compound with a thiophene-2-carboxamide group.

Uniqueness

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopentanecarboxamide is unique due to its specific combination of a tetrahydrocarbazole core and a cyclopentanecarboxamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c22-19(14-5-1-2-6-14)20-12-13-9-10-18-16(11-13)15-7-3-4-8-17(15)21-18/h9-11,14,21H,1-8,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCBCPQFJLQXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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